Tert-butyl 4-(2-ethoxy-1,1-difluoro-2-oxoethyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-ethoxy-1,1-difluoro-2-oxoethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H23F2NO4 and a molecular weight of 307.34 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a piperidine ring, which is a common structural motif in many biologically active compounds.
Preparation Methods
The synthesis of tert-butyl 4-(2-ethoxy-1,1-difluoro-2-oxoethyl)piperidine-1-carboxylate involves several steps:
Starting Materials: The synthesis begins with tert-butyl piperidine-1-carboxylate and ethyl difluoroacetate.
Reaction Conditions: The reaction typically involves the use of a base, such as sodium hydride, to deprotonate the piperidine nitrogen, followed by the addition of ethyl difluoroacetate to form the desired product.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
Tert-butyl 4-(2-ethoxy-1,1-difluoro-2-oxoethyl)piperidine-1-carboxylate can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids[][3].
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols[][3].
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like amines or thiols[][3].
Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions often involve specific temperatures and solvents to facilitate the desired transformations[][3].
Scientific Research Applications
Tert-butyl 4-(2-ethoxy-1,1-difluoro-2-oxoethyl)piperidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-ethoxy-1,1-difluoro-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Tert-butyl 4-(2-ethoxy-1,1-difluoro-2-oxoethyl)piperidine-1-carboxylate can be compared with other similar compounds:
Properties
IUPAC Name |
tert-butyl 4-(2-ethoxy-1,1-difluoro-2-oxoethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23F2NO4/c1-5-20-11(18)14(15,16)10-6-8-17(9-7-10)12(19)21-13(2,3)4/h10H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXADWMRPONPFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCN(CC1)C(=O)OC(C)(C)C)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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